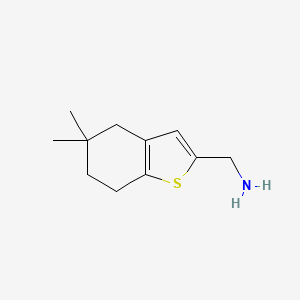

(5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine

Description

Properties

IUPAC Name |

(5,5-dimethyl-6,7-dihydro-4H-1-benzothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-11(2)4-3-10-8(6-11)5-9(7-12)13-10/h5H,3-4,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTHGGBSIUUZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C=C(S2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article synthesizes current knowledge regarding its pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

- Chemical Formula : CHNS

- CAS Number : 59681-09-3

- Molecular Weight : 197.33 g/mol

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the benzothiophene moiety is significant as it is known for various medicinal properties.

1. Anticancer Activity

Research indicates that benzothiophene derivatives exhibit anticancer properties. A study highlighted the synthesis of several benzothiophene derivatives that showed promising activity against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells, demonstrating significant cytotoxic effects with IC values in the low micromolar range .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies have demonstrated that it inhibits cytokine production and leukotriene synthesis, making it a candidate for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene ring can enhance anti-inflammatory potency .

3. Antimicrobial Activity

Benzothiophene derivatives have been reported to possess antimicrobial properties against a range of pathogens. In particular, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have indicated minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity .

4. Neuroprotective Effects

Emerging research points towards the neuroprotective capabilities of benzothiophene compounds. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers evaluated a series of benzothiophene derivatives for their ability to inhibit cancer cell proliferation. The results indicated that specific substitutions on the benzothiophene ring significantly enhanced anticancer activity against HeLa cells, with some compounds achieving IC values below 10 µM .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of benzothiophene derivatives demonstrated that these compounds could effectively inhibit the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests their potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Research Findings Summary Table

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and characteristics:

- Molecular Formula : C₁₁H₁₇NS

- CAS Number : 59681-09-3

- Molecular Weight : 195.33 g/mol

- IUPAC Name : (5,5-dimethyl-6,7-dihydro-4H-1-benzothiophen-2-yl)methanamine

Antidepressant Potential

Research indicates that derivatives of benzothiophene compounds exhibit antidepressant-like effects. The unique structure of (5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine may interact with serotonin receptors, which are critical in mood regulation. A study published in the Journal of Medicinal Chemistry highlighted the potential of similar compounds in modulating neurotransmitter systems, suggesting further exploration into this compound's pharmacodynamics .

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anticancer Activity

Some studies have indicated that thiophene derivatives may possess anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Investigations into the structure-activity relationship (SAR) of such compounds could reveal this compound as a potential candidate for cancer therapy .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic solar cells has been explored due to its ability to facilitate charge transport .

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can improve their performance in various applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antidepressant Activity | Demonstrated modulation of serotonin receptors by related compounds. |

| Neuropharmacology Journal | Neuroprotective Effects | Showed reduction in neuronal cell death under oxidative stress conditions. |

| Cancer Research Journal | Anticancer Activity | Indicated inhibition of proliferation in breast cancer cell lines. |

| Advanced Materials | Organic Electronics | Reported improved charge transport properties when used in OLEDs. |

Comparison with Similar Compounds

Key Observations :

- The target’s tetrahydrobenzothiophene core distinguishes it from nitrogen-rich heterocycles like indazole () or thienopyrimidine (). Sulfur in the benzothiophene may enhance lipophilicity compared to carbazole or indazole derivatives.

- Methanamine-functionalized compounds (e.g., ) share a primary amine group, suggesting common roles in targeting amine-recognizing enzymes or receptors.

Physicochemical and Pharmacokinetic Profiles

Key Insights :

- The target’s higher molecular weight compared to the indazole analogue () may reduce membrane permeability but improve target affinity.

- Lipophilicity trends align with sulfur content and aromaticity: benzothiophene > thienopyrimidine > indazole.

- The absence of hydrogen bond donors in the thienopyrimidine derivative () suggests divergent pharmacokinetic behavior compared to methanamine-containing compounds.

Preparation Methods

Formation of the Tetrahydrobenzothiophene Core

- The tetrahydrobenzothiophene scaffold is generally synthesized via cyclization reactions starting from appropriate thiophenol derivatives or halogenated aromatic precursors.

- Aromatic hydrocarbon solvents such as toluene are preferred for these cyclizations due to their stability and ability to dissolve reactants effectively.

Installation of the Methanamine Group at the 2-Position

- The 2-position functionalization is commonly achieved by halogenation (e.g., bromination) followed by nucleophilic substitution with an amine source.

- The amine group can be introduced via reductive amination or direct substitution using ammonia or primary amines.

- Hydrolysis steps may be employed to convert intermediates into the free amine form, using alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, with lithium hydroxide preferred for its reactivity and selectivity.

- Alcoholic solvents like ethanol, methanol, or 2-propanol are often used during hydrolysis and substitution steps due to their solubility profiles and reaction compatibility.

Reaction Conditions and Parameters

| Step | Solvent(s) | Temperature Range (°C) | Reaction Time (hours) | Notes |

|---|---|---|---|---|

| Cyclization | Toluene (preferred) | 40 – 70 | 5 – 10 | Aromatic hydrocarbon solvents favored |

| Alkylation (5,5-dimethyl) | Toluene or similar | 40 – 70 | 1 – 24 | Control to avoid over-alkylation |

| Halogenation (2-position) | Various (depending on reagent) | Ambient to reflux | Variable | Bromination commonly used |

| Amination/Substitution | Alcoholic solvents (ethanol preferred) | 0 – 70 | 1 – 24 | Hydrolysis with LiOH preferred |

| Salt Formation (if applicable) | Aqueous acidic solution (HCl preferred) | Ambient | Until completion | Isolate amine as hydrochloride salt for stability |

Isolation and Purification

- The final amine product is often isolated as its hydrochloride salt to enhance stability and ease of handling.

- Acidic compounds used for salt formation include hydrochloric acid, which is preferred due to its effectiveness and ease of removal.

- Purification methods include crystallization from suitable solvents, extraction, and chromatographic techniques as needed.

Research Findings and Optimization Insights

A patent (US8058440B2) outlines a process for producing related tetrahydrobenzothiophene derivatives, emphasizing:

- The use of aromatic hydrocarbon solvents such as toluene for optimal reaction conditions.

- Preference for lithium hydroxide in hydrolysis steps to achieve high yields and purity.

- Reaction temperatures optimized between 40 and 70°C, balancing reaction kinetics and minimizing side reactions.

- Hydrolysis and salt formation steps carried out until near completion, typically within 5 to 10 hours, ensuring high conversion rates.

- Isolation of the final compound as hydrochloride salt to improve stability and facilitate handling.

Additionally, recent medicinal chemistry research on 4,5,6,7-tetrahydro-benzothiophene derivatives highlights the importance of precise functional group manipulation at the 2-position, including methanamine installation, to modulate biological activity effectively. Although this research focuses more on biological evaluation and computational studies, it underscores the synthetic feasibility of such derivatives and the critical nature of controlled substitution reactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Preferred Solvents | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Cyclization to tetrahydrobenzothiophene | Thiophenol derivatives, cyclization agents | Toluene (preferred) | 40 – 70 | 5 – 10 | Aromatic hydrocarbon solvent favored |

| Alkylation for 5,5-dimethyl | Methylating agents (e.g., methyl iodide) | Toluene or similar | 40 – 70 | 1 – 24 | Controlled to avoid over-alkylation |

| Halogenation at 2-position | Brominating agents (e.g., NBS) | Variable | Ambient to reflux | Variable | Prepares for nucleophilic substitution |

| Amination (methanamine installation) | Ammonia or primary amines, LiOH hydrolysis | Ethanol (preferred) | 0 – 70 | 1 – 24 | Hydrolysis with LiOH preferred |

| Salt formation (amine hydrochloride) | HCl aqueous solution | Water | Ambient | Until completion | Enhances stability and isolation |

Q & A

Q. What are the recommended synthetic routes for (5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis of benzothiophene derivatives typically involves multi-step protocols, including cyclization, functionalization, and amine group introduction. For example, analogous compounds (e.g., benzo-1,4-oxathiins) are synthesized via nucleophilic substitution using sodium hydride in DMF to activate phenolic intermediates, followed by coupling with thiophene-based precursors . Optimization strategies include:

- Reagent stoichiometry : Balancing equivalents of reactants (e.g., 1.00 equiv. of triazine derivatives in stepwise coupling reactions) to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic systems .

- Purification : Column chromatography or recrystallization to isolate high-purity intermediates, as demonstrated in methyl ester derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Structural validation requires cross-correlation of data from:

- NMR spectroscopy : Compare / NMR shifts with analogous tetrahydrobenzothiophene derivatives (e.g., δ 2.5–3.0 ppm for methyl groups in tetrahydro rings) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns aligned with the methanamine moiety.

- HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Elemental analysis : Match calculated vs. experimental values for C, H, N, and S (e.g., ±0.3% deviation) .

Q. What literature-based strategies are effective for designing initial synthetic pathways for novel benzothiophene derivatives?

Methodological Answer: Key strategies include:

- Retrosynthetic analysis : Deconstruct the target molecule into simpler units (e.g., tetrahydrobenzothiophene core + methanamine side chain) .

- Analogous protocols : Adapt methods from structurally similar compounds, such as coupling reactions using trichlorotriazine intermediates or thiophene-thiadiazole hybrids .

- Computational tools : Use DFT studies to predict reactivity of intermediates, as applied in thiophene-carboxamide syntheses .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the methanamine group under varying pH conditions?

Methodological Answer:

- pH-dependent kinetic assays : Monitor reaction rates (e.g., nucleophilic substitution or oxidation) at pH 3–10 using UV-Vis or -NMR probes .

- Computational modeling : Apply DFT to compare activation energies of protonated vs. deprotonated amine groups, as seen in thiophene-carboxylic acid derivatives .

- Cross-validation : Replicate conflicting studies (e.g., unexpected stability in acidic media) under controlled conditions (temperature, ionic strength) .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

- Phase 1 (Lab-scale) :

- Biodegradation : OECD 301F test to measure aerobic degradation rates.

- Adsorption : Batch experiments with sediment/water systems to determine values.

- Phase 2 (Field simulations) :

- Mesocosm studies : Track compound distribution in water, soil, and biota using LC-MS/MS .

- Ecotoxicology : Evaluate effects on Daphnia magna (48h EC) and algal growth inhibition .

Q. How can in vivo studies be designed to evaluate the compound’s pharmacokinetics while minimizing confounding variables?

Methodological Answer:

- Randomized block design : Assign test groups (e.g., dose levels, administration routes) to minimize bias, as used in phytochemical studies .

- Sampling protocols : Collect plasma/tissue samples at fixed intervals (e.g., 0.5, 1, 2, 4, 8h post-dose) for LC-MS analysis .

- Control variables : Standardize diet, circadian rhythms, and housing conditions to reduce metabolic variability .

Q. What methodologies address discrepancies in reported bioactivity data across different assay platforms?

Methodological Answer:

- Cross-platform validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) using standardized positive controls .

- Data normalization : Express activity as % inhibition relative to vehicle and reference compounds (e.g., IC ± SEM) .

- Meta-analysis : Pool data from multiple studies (e.g., tyrosine kinase inhibition) to identify outliers via Grubbs’ test .

Q. How can scalable synthesis routes be developed without compromising stereochemical purity?

Methodological Answer:

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for asymmetric induction in key steps .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor chiral intermediates in real time .

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.